2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide
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Overview
Description
2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide is a chemical compound with a molecular formula of C9H18N2OS It is characterized by the presence of a methylamino group, a thiomorpholine ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide typically involves the reaction of methylamine with 2-(thiomorpholin-4-yl)ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions may require the use of catalysts or specific reaction conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted amides or thiomorpholine derivatives
Scientific Research Applications
2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)-1-(morpholin-4-yl)ethan-1-one
- 2-(Methylamino)-1-(thiomorpholin-4-yl)ethan-1-one
Uniqueness
2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide is unique due to the presence of both a methylamino group and a thiomorpholine ring, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H19N3OS |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
2-(methylamino)-N-(2-thiomorpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C9H19N3OS/c1-10-8-9(13)11-2-3-12-4-6-14-7-5-12/h10H,2-8H2,1H3,(H,11,13) |
InChI Key |
GJDMTMIPQPNLNW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NCCN1CCSCC1 |
Origin of Product |
United States |
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